molecular formula C19H21BrClNO B12757269 Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride CAS No. 97127-77-0

Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride

Cat. No.: B12757269
CAS No.: 97127-77-0
M. Wt: 394.7 g/mol
InChI Key: XAHVUWKEOOFGGY-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride is a chemical compound with the molecular formula C19H20BrNO·HCl and a molecular weight of 394.739. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride typically involves the reaction of cyclohexanone with benzylamine and p-bromobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyanidation, and other conventional reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amines or alcohols .

Scientific Research Applications

Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-bromophenyl group, in particular, can influence its reactivity and interactions with other molecules .

Properties

CAS No.

97127-77-0

Molecular Formula

C19H21BrClNO

Molecular Weight

394.7 g/mol

IUPAC Name

2-(benzylamino)-2-(4-bromophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C19H20BrNO.ClH/c20-17-11-9-16(10-12-17)19(13-5-4-8-18(19)22)21-14-15-6-2-1-3-7-15;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H

InChI Key

XAHVUWKEOOFGGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=C(C=C2)Br)NCC3=CC=CC=C3.Cl

Origin of Product

United States

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